

YM511: A Potent and Selective Tool for Investigating Steroidogenesis

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Compound of Interest

Compound Name: YM511

Cat. No.: B1684272

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Steroidogenesis, the intricate biochemical pathway responsible for the synthesis of steroid hormones, is a cornerstone of physiological regulation. Dysregulation of this pathway is implicated in a multitude of pathologies, including hormone-dependent cancers, endocrine disorders, and reproductive abnormalities. Consequently, the development of precise molecular tools to dissect and modulate steroidogenic processes is of paramount importance for both basic research and therapeutic innovation. **YM511** has emerged as a highly potent and selective non-steroidal inhibitor of aromatase (CYP19A1), the terminal and rate-limiting enzyme in estrogen biosynthesis. Its high specificity makes it an invaluable instrument for elucidating the role of estrogen in various biological systems and for exploring the therapeutic potential of targeted aromatase inhibition. This technical guide provides a comprehensive overview of **YM511**, including its mechanism of action, quantitative efficacy, detailed experimental protocols for its use, and visualizations of its interaction with the steroidogenesis pathway.

Mechanism of Action

YM511 exerts its biological effects through the potent and competitive inhibition of aromatase. Aromatase is a member of the cytochrome P450 superfamily and is responsible for the conversion of androgens, specifically androstenedione and testosterone, into estrogens—estrone and estradiol, respectively. By binding to the active site of the aromatase enzyme,

YM511 blocks this critical step in estrogen synthesis, thereby significantly reducing estrogen levels in both central and peripheral tissues.

Data Presentation: Quantitative Efficacy and Selectivity of YM511

The efficacy of **YM511** as an aromatase inhibitor has been extensively characterized through both in vitro and in vivo studies. The following tables summarize the key quantitative data, highlighting its potency and selectivity.

Parameter	Species/System	Value	Reference
IC50 (Aromatase)	Rat Ovary Microsomes	0.4 nM	[1]
IC50 (Aromatase)	Human Placenta Microsomes	0.12 nM	[1]
IC50 (Aromatase)	MCF-7 Cells	0.2 nM	
ED50 (Estradiol Reduction)	Rat Ovary	0.002 mg/kg	[1]

Table 1: Potency of **YM511** in In Vitro and In Vivo Systems. IC50 represents the half-maximal inhibitory concentration, and ED50 represents the half-maximal effective dose.

A crucial attribute of a pharmacological tool is its specificity. **YM511** demonstrates remarkable selectivity for aromatase over other key enzymes in the steroidogenesis pathway, minimizing off-target effects and ensuring that observed biological outcomes can be confidently attributed to aromatase inhibition.

Enzyme	System	YM511 IC50	Selectivity Ratio (vs. Rat Ovarian Aromatase)	Reference
Aldosterone Production	Adrenal Cells	> 2.2 μ M	> 5500-fold	[1]
Cortisol Production	Adrenal Cells	> 3.9 μ M	> 9800-fold	[1]
Testosterone Production	-	> 52 μ M	> 130,000-fold	[1]

Table 2: Selectivity Profile of **YM511** Against Other Steroidogenic Enzymes. The high IC50 values for other steroidogenic pathways underscore the high specificity of **YM511** for aromatase.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing **YM511** to study steroidogenesis.

In Vitro Aromatase Activity Assay using Rat Ovarian Microsomes

This protocol details the measurement of aromatase activity and its inhibition by **YM511** in a cell-free system.

Materials:

- Rat ovaries
- Homogenization buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.4, containing 0.25 M sucrose)
- [1 β -³H]-Androstenedione (substrate)

- NADPH
- **YM511** or other test compounds
- Activated charcoal-dextran suspension
- Scintillation fluid and counter

Procedure:

- Microsome Preparation:
 - Homogenize fresh or frozen rat ovaries in ice-cold homogenization buffer.
 - Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cellular debris.
 - Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
 - Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration (e.g., by Bradford assay).
- Aromatase Assay:
 - In a reaction tube, combine the microsomal preparation, NADPH, and varying concentrations of **YM511** (or vehicle control).
 - Pre-incubate the mixture for a short period at 37°C.
 - Initiate the reaction by adding [1 β -³H]-androstenedione.
 - Incubate at 37°C for a defined period (e.g., 30-60 minutes).
 - Stop the reaction by adding an organic solvent (e.g., chloroform).
- Quantification of Estrogen Production:
 - Separate the aqueous and organic phases by centrifugation.

- Treat the aqueous phase with an activated charcoal-dextran suspension to remove unreacted substrate.
- Measure the radioactivity in the aqueous phase, which corresponds to the amount of $^3\text{H}_2\text{O}$ released during the aromatization reaction, using a scintillation counter.
- Data Analysis:
 - Calculate the percentage of aromatase inhibition for each concentration of **YM511** compared to the vehicle control.
 - Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the **YM511** concentration and fitting the data to a sigmoidal dose-response curve.

Testosterone-Stimulated MCF-7 Cell Proliferation Assay

This assay assesses the ability of **YM511** to inhibit estrogen-dependent cell growth by blocking the conversion of testosterone to estradiol in a cellular context.

Materials:

- MCF-7 human breast cancer cell line
- Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
- Charcoal-stripped FBS (to remove endogenous steroids)
- Testosterone
- **YM511** or other test compounds
- Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Microplate reader

Procedure:

- Cell Culture and Plating:

- Culture MCF-7 cells in standard medium.
- Prior to the experiment, switch the cells to a medium containing charcoal-stripped FBS for at least 48 hours to deplete endogenous estrogens.
- Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Treatment:
 - Replace the medium with fresh medium containing charcoal-stripped FBS, a fixed concentration of testosterone (e.g., 10 nM), and varying concentrations of **YM511** (or vehicle control).
 - Incubate the cells for a period of 4-6 days, replacing the medium with fresh treatment medium every 2-3 days.
- Assessment of Cell Proliferation:
 - At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
 - Incubate for the recommended time to allow for colorimetric or luminescent signal development.
 - Measure the absorbance or luminescence using a microplate reader.
- Data Analysis:
 - Calculate the percentage of inhibition of testosterone-stimulated cell proliferation for each concentration of **YM511**.
 - Determine the IC50 value for the inhibition of cell growth.

In Vivo Assessment of Aromatase Inhibition in Rats (Uterine Weight Assay)

This in vivo assay evaluates the efficacy of **YM511** in reducing systemic estrogen levels by measuring its effect on a classic estrogen-responsive tissue, the uterus.

Materials:

- Immature female rats (e.g., 21-25 days old)
- Androstenedione (as an estrogen precursor)
- **YM511** or other test compounds
- Vehicle for drug administration (e.g., 0.5% methylcellulose)
- Analytical balance

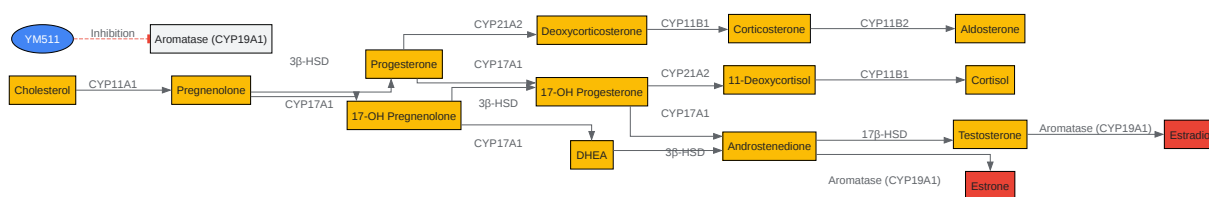
Procedure:

- Animal Dosing:
 - Administer **YM511** (or vehicle control) to the rats daily for a specified period (e.g., 7-14 days) via oral gavage or subcutaneous injection.
 - Concurrently, administer androstenedione to stimulate estrogen production.
- Tissue Collection:
 - At the end of the treatment period, euthanize the animals.
 - Carefully dissect the uteri, trim any adhering fat and connective tissue, and blot to remove excess fluid.
- Measurement and Analysis:
 - Record the wet weight of each uterus.
 - Normalize the uterine weight to the body weight of the animal.
 - Compare the uterine weights of the **YM511**-treated groups to the control group to determine the extent of inhibition of estrogen-dependent uterine growth.

- An ED50 value can be calculated by performing a dose-response study.

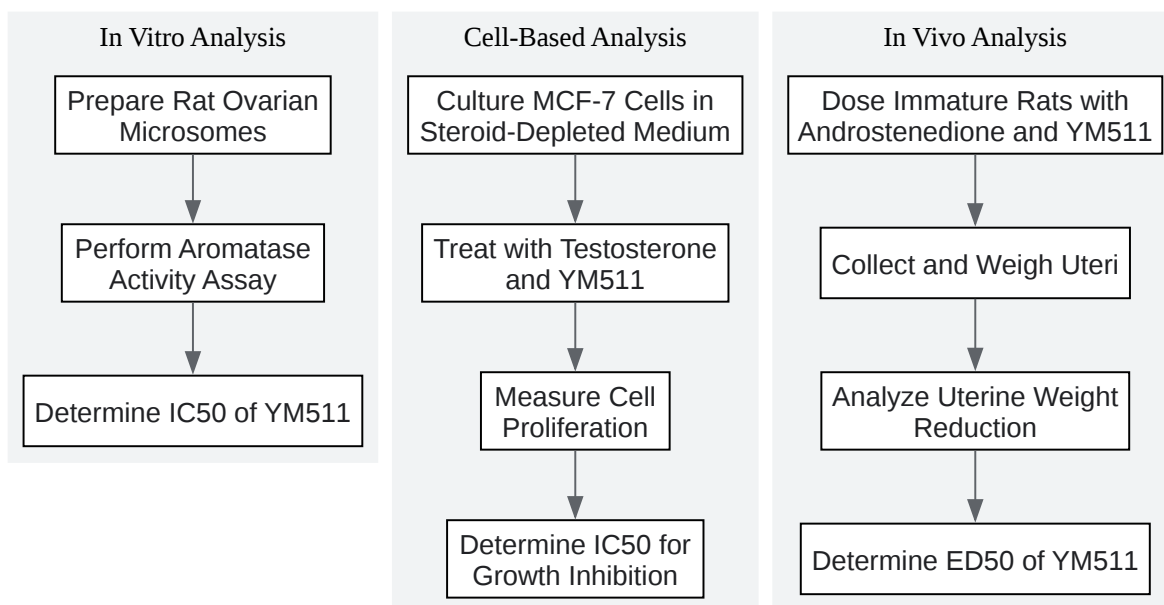
Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the study of steroidogenesis with **YM511**.



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Caption: Simplified steroidogenesis pathway highlighting the central role of aromatase and its inhibition by **YM511**.



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References

- 1. In vitro and in vivo studies with aromatase inhibitor 4-hydroxy-androstenedione - PubMed [pubmed.ncbi.nlm.nih.gov]
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